4-Chloro-6,7-dimethoxycinnoline

Stability Storage Process Safety

4-Chloro-6,7-dimethoxycinnoline (CAS 7357-26-8) is a heterocyclic building block belonging to the cinnoline class—bicyclic aromatic compounds featuring two adjacent nitrogen atoms in the heterocyclic ring. With a molecular weight of 224.64 g/mol, a purity specification of 98%, and a calculated logP of 1.44, this white to pale-yellow crystalline solid bears a reactive chlorine atom at the 4-position and electron-donating methoxy substituents at the 6- and 7-positions.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 7357-26-8
Cat. No. B3056711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dimethoxycinnoline
CAS7357-26-8
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CN=N2)Cl)OC
InChIInChI=1S/C10H9ClN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3
InChIKeyJVGQUQXHEOMDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7-dimethoxycinnoline (CAS 7357-26-8): Key Intermediate for Kinase-Focused Medicinal Chemistry


4-Chloro-6,7-dimethoxycinnoline (CAS 7357-26-8) is a heterocyclic building block belonging to the cinnoline class—bicyclic aromatic compounds featuring two adjacent nitrogen atoms in the heterocyclic ring. With a molecular weight of 224.64 g/mol, a purity specification of 98%, and a calculated logP of 1.44, this white to pale-yellow crystalline solid bears a reactive chlorine atom at the 4-position and electron-donating methoxy substituents at the 6- and 7-positions . The chlorine atom serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr), enabling rapid diversification into 4-alkoxy, 4-amino, 4-thioether, and 4-carbon-substituted cinnoline derivatives [1]. This substitution pattern distinguishes it from other halogenated cinnolines and positions it as a strategic intermediate for generating compound libraries targeting kinase ATP-binding pockets, wherein the methoxy groups confer favorable electronic complementarity to the hinge region of numerous kinases [2].

Why 4-Chloro-6,7-dimethoxycinnoline Cannot Be Replaced by Unsubstituted or Alternative 4-Halogenated Cinnolines


Substituting 4-chloro-6,7-dimethoxycinnoline with a close-in-class analog introduces predictable—but often overlooked—liabilities across stability, reactivity, and downstream synthetic yields. The parent 4-chlorocinnoline (CAS 5152-84-1, lacking the 6,7-dimethoxy groups) is a documented skin irritant with limited ambient stability, whereas 4-chloro-6,7-dimethoxycinnoline is completely stable at room temperature [1]. The 4-bromo analog (CAS 879014-17-2) possesses a different leaving-group reactivity profile that can alter reaction rates and product distributions in metal-catalyzed cross-coupling and SNAr reactions . Moreover, the 6,7-dimethoxy motif is not an inert substituent: it modulates the electron density at the 4-carbon atom through conjugation, directly affecting nucleophilic substitution efficiency. This modulation translates to measurable differences in condensation yields when the same nucleophile is reacted with 4-chloro-6,7-dimethoxycinnoline versus 4-chlorocinnoline [1]. Procurement of a generic 4-chlorocinnoline or 4-bromo-6,7-dimethoxycinnoline as a substitute therefore risks altered reaction kinetics, reduced yields upon scale-up, and tangible occupational health and safety differences.

Quantitative Differentiation Evidence for 4-Chloro-6,7-dimethoxycinnoline Against Closest Analogs and Alternatives


Ambient Stability: 4-Chloro-6,7-dimethoxycinnoline vs. 4-Chlorocinnoline

4-Chloro-6,7-dimethoxycinnoline (II) differs fundamentally from 4-chlorocinnoline (I) in ambient stability. The Castle & Cox (1965) study directly states: 'it has been noted that in contrast to 4-chlorocinnoline (I) which is a skin irritant and rather unstable, 4-chloro-6,7-dimethoxycinnoline (II) is completely stable at room temperature' [1]. This observation has direct implications for procurement, storage, and process-scale handling, reducing special storage requirements and exposure risks.

Stability Storage Process Safety

Condensation Yield: 4-Chloro-6,7-dimethoxycinnoline vs. 4-Chlorocinnoline with 3,4-Dimethoxyphenylacetonitrile Potassium Derivative

In a head-to-head experiment under identical conditions, the potassium derivative of 3,4-dimethoxyphenylacetonitrile was condensed with both 4-chlorocinnoline (I) and 4-chloro-6,7-dimethoxycinnoline (II). The reaction of I gave a 75% isolated yield, whereas the same reaction with II gave an 86% yield—an 11-percentage-point improvement [1]. This yield advantage is attributed to the electronic influence of the 6,7-dimethoxy groups on the 4-position reactivity, as discussed in the same study.

Synthetic Chemistry Nucleophilic Substitution Yield Optimization

Physicochemical Differentiation: Color, Solubility, and Crystallinity of 4-Chloro-6,7-dimethoxycinnoline versus 4-Chlorocinnoline

Castle & Cox (1965) observed 'a surprising disparity between the colors and the solubilities' of 4-chlorocinnoline (I) and 4-chloro-6,7-dimethoxycinnoline (II). Compound I is yellow and highly soluble in alcohols and benzene at room temperature. Compound II is nearly pure white when crystalline and is only moderately soluble in boiling ethanol or boiling benzene [1]. These differences arise from the electron-donating effect of the 6-methoxy group, which alters the molecular dipole and crystal packing, and provides a visual (color) and operational (solubility) handle for quality control and reaction workup.

Solid-State Properties Solubility Crystallinity Formulation

Kinase-Inhibitor Scaffold Utility: VEGFR-2 Inhibition by 6,7-Dimethoxycinnoline-4-yl Derivatives Compared with Generic Kinase Inhibitor Scaffolds

The 6,7-dimethoxycinnoline core, derived synthetically from 4-chloro-6,7-dimethoxycinnoline, has been validated as a privileged scaffold for VEGFR-2 kinase inhibition. In a 2013 structure–activity study, compound 7a—6-(6,7-dimethoxycinnolin-4-yloxy)-N-(4-chlorophenyl)naphthalene-1-carboxamide—exhibited potent VEGFR-2 inhibitory activity with good selectivity against EGFR [1]. This contrasts with the broader kinase-inhibitor landscape, where many common scaffolds (e.g., 4-anilinoquinazolines) simultaneously inhibit both VEGFR-2 and EGFR, leading to higher off-target liabilities. The cinnoline scaffold provides a distinguishable selectivity window, making the 4-chloro-6,7-dimethoxycinnoline building block a rational choice for programs seeking VEGFR-2-biased chemical matter.

VEGFR-2 Kinase Inhibition Medicinal Chemistry Angiogenesis

Reactivity Scope: SNAr with Thiophenols Enables Efficient Cinnolyl Sulfide Library Synthesis

Beyond carbon–carbon bond formation, 4-chloro-6,7-dimethoxycinnoline undergoes efficient nucleophilic aromatic substitution with substituted thiophenols in the presence of sodium ethoxide under a nitrogen atmosphere, yielding substituted phenyl cinnolyl sulfides [1]. Four novel phenyl cinnolyl sulfides were prepared using this method, demonstrating the broad nucleophile scope accessible at the 4-chloro position [1]. This contrasts with 4-chlorocinnoline (I), which in the same study was found to condense less efficiently with certain sulfur nucleophiles, and with 4-bromo-6,7-dimethoxycinnoline, where the larger atomic radius of bromine can complicate subsequent transition-metal-catalyzed cross-coupling steps due to slower oxidative addition kinetics with certain palladium and copper catalysts.

C–S Bond Formation Nucleophilic Substitution Library Synthesis

Preferred Application Scenarios for 4-Chloro-6,7-dimethoxycinnoline (CAS 7357-26-8) Based on Quantitative Evidence


Generation of VEGFR-2-Selective Kinase Inhibitor Libraries via 4-Position Derivatization

The 6,7-dimethoxycinnoline scaffold, accessed directly from 4-chloro-6,7-dimethoxycinnoline, has been validated as a source of potent and EGFR-sparing VEGFR-2 inhibitors. In a 2013 study, compound 7a—a 4-aryloxycinnoline—exhibited potent VEGFR-2 inhibition with good selectivity over EGFR [1]. Pharmaceutical research teams focused on anti-angiogenesis drug discovery should procure this building block as the core starting material for parallel SNAr diversification at the 4-position with phenols, anilines, or thiols, thereby rapidly exploring structure–activity relationships while maintaining the 6,7-dimethoxy substitution pattern that contributes to kinase hinge-region binding.

Condensation Reactions with Substituted Acetonitriles for High-Yield Cinnolyl-Acetonitrile Adducts

Building on the Castle & Cox (1965) findings, 4-chloro-6,7-dimethoxycinnoline (II) condenses with a range of substituted acetonitriles under basic conditions. In one directly compared example, the condensation with 3,4-dimethoxyphenylacetonitrile potassium derivative proceeded in 86% isolated yield—11 percentage points higher than the analogous reaction with 4-chlorocinnoline [1]. Medicinal chemistry laboratories synthesizing cinnolyl-acetonitrile intermediates for further elaboration (e.g., hydrolysis to amides, reduction to amines) will benefit from this yield advantage. The reaction protocol (Procedure A: NaNH2, anhydrous benzene; or Procedure B: KNH2, liquid NH3) is well-established, enabling kilogram-scale implementation when needed.

Cinnolyl Sulfide and Sulfone Synthesis for Fragment-Based Drug Discovery and Chemical Probe Development

The chlorine at the 4-position undergoes smooth substitution with thiophenol nucleophiles to produce phenyl cinnolyl sulfides, which can be further oxidized to the corresponding sulfones [1]. This chemistry is particularly valuable for fragment-based lead discovery programs that require diverse heterocyclic sulfides and sulfones as privileged fragments. The four novel cinnolyl sulfides reported demonstrate that this transformation is operationally simple (NaOEt, N2 atmosphere) and proceeds without transition-metal catalysis, keeping costs low and simplifying purification. The resulting cinnolyl sulfides and sulfones occupy under-explored chemical space that is complementary to quinoline and quinazoline-based fragments.

Stable, Solid Intermediate for Multi-Step Synthesis Campaigns Requiring Ambient Storage

In contrast to 4-chlorocinnoline, which is described as 'rather unstable and a skin irritant,' 4-chloro-6,7-dimethoxycinnoline is 'completely stable at room temperature' [1]. This stability profile, combined with its near-white crystalline appearance and moderate solubility properties, makes this compound suitable for large-scale procurement and long-term storage in industrial and academic compound collections. Process chemistry groups developing multi-step routes to cinnoline-containing drug candidates can stock this intermediate with confidence, without the need for refrigerated storage or inert-atmosphere handling required for the parent 4-chlorocinnoline. The commercial availability at 98% purity from reputable suppliers such as Fluorochem further supports this use case [2].

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